2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole
Description
This compound is a heterocyclic molecule featuring a benzothiazole core substituted with a methoxy group at the 4-position and a piperazine ring at the 2-position. The piperazine moiety is further functionalized with a 6-(difluoromethyl)-2-methylpyrimidin-4-yl group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The difluoromethyl and methyl substituents on the pyrimidine ring enhance metabolic stability and lipophilicity, while the piperazine linker improves solubility and binding affinity to biological targets .
Properties
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5OS/c1-11-21-12(17(19)20)10-15(22-11)24-6-8-25(9-7-24)18-23-16-13(26-2)4-3-5-14(16)27-18/h3-5,10,17H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBADGOOWYWMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists. These receptors play crucial roles in regulating mood, sleep, appetite, and other functions.
Biochemical Pathways
Based on the known targets (dopamine and serotonin receptors), it can be inferred that the compound may affect the dopaminergic and serotonergic pathways, which are involved in mood regulation, sleep, and appetite among other functions.
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and most of them complied with ro5. This suggests that the compound may have favorable pharmacokinetic properties.
Biological Activity
2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole is a complex organic compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural elements:
- Benzothiazole core : Known for diverse biological activities.
- Piperazine moiety : Enhances pharmacological properties.
- Difluoromethyl and methylpyrimidine groups : Contribute to its unique reactivity and interaction with biological targets.
The molecular formula is C16H16F2N6O1S, with a molecular weight of approximately 330.34 g/mol.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against gastrointestinal cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that benzothiazole derivatives possess notable effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes, including:
The biological activity of this compound is largely attributed to its ability to bind selectively to specific receptors or enzymes. This selective binding modulates their activities, leading to desired therapeutic effects.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives, providing insights into the efficacy and mechanisms of action:
- Anticancer Study : A study reported that benzothiazoles exhibited potent anticancer activity against various cell lines, with significant increases in apoptotic markers such as caspase-3 and caspase-9 upon treatment . This suggests a potential mechanism involving apoptosis induction.
- Antimicrobial Evaluation : Another study highlighted the antimicrobial properties of benzothiazole derivatives, demonstrating their effectiveness against multiple bacterial strains. The most active compounds were found to exhibit a zone of inhibition comparable to standard antibiotics .
- Enzyme Interaction Studies : Computational docking studies have been employed to understand how these compounds interact with target enzymes like VEGFR-2 kinase. These studies revealed promising binding affinities that could translate into therapeutic applications for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-2-(Ethylsulfonyl)Pyrimidine (CAS 1006441-37-7)
- Structural Differences : Replaces the benzothiazole-piperazine system with a pyrazole-pyrimidine scaffold. The ethylsulfonyl group increases electrophilicity compared to the methoxy-benzothiazole moiety in the target compound.
- Functional Implications : The pyrazole-pyrimidine structure is prevalent in agrochemicals (e.g., fungicides), while benzothiazoles are more common in medicinal chemistry. The ethylsulfonyl group may confer stronger enzyme inhibition but lower metabolic stability than the methoxy group .
(b) 1-[(4-Fluorophenyl)Methyl]-N-{1-[2-(4-Methoxyphenyl)Ethyl]Piperidin-4-yl}-2,3-Dihydro-1H-1,3-Benzodiazol-2-Imine (CAS 68844-77-9)
- Structural Differences : Features a benzimidazole core instead of benzothiazole, with a piperidine linker and fluorophenyl/methoxyphenyl substituents.
- Functional Implications : The benzimidazole scaffold is associated with antiviral and anticancer activity. The fluorophenyl group enhances blood-brain barrier penetration, whereas the methoxy-benzothiazole in the target compound may prioritize peripheral tissue targeting .
(c) 6-((4-Phenyl-1-Piperazinyl)Methyl)Thiazolo(3,2-b)(1,2,4)Triazole Monohydrochloride
- Structural Differences : Combines thiazolo-triazole and phenylpiperazine moieties. Lacks the pyrimidine and difluoromethyl groups.
- Functional Implications: Thiazolo-triazole systems are linked to anticonvulsant and antimicrobial activity.
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : Computational docking studies suggest strong binding to kinase ATP pockets (e.g., EGFR) due to the pyrimidine’s planar geometry and benzothiazole’s hydrophobic interactions. The difluoromethyl group reduces oxidative metabolism, as seen in analogs .
- Pyrazole-Pyrimidine Analog : Exhibits fungicidal activity by inhibiting cytochrome P450 51 (CYP51), a key enzyme in ergosterol biosynthesis. The ethylsulfonyl group enhances target selectivity but increases cytotoxicity .
- Benzimidazole Derivative: Shows nanomolar IC50 values against hepatitis C virus (HCV) NS5B polymerase, attributed to the fluorophenyl group’s halogen bonding. However, its piperidine linker reduces aqueous solubility compared to the target compound’s piperazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
